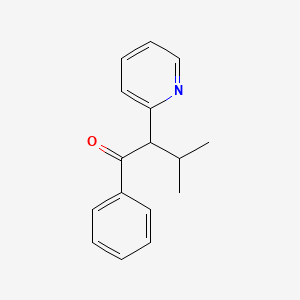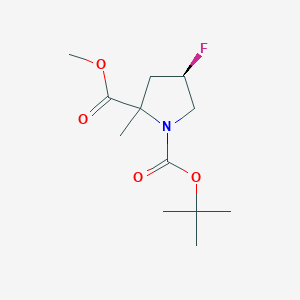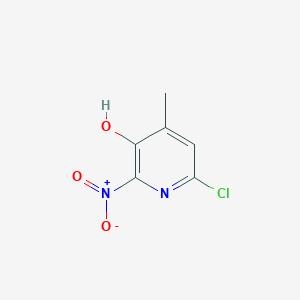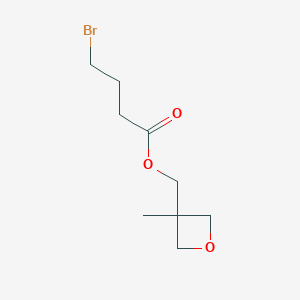
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester is an organic compound with a unique structure that combines a butanoic acid derivative with a bromine atom and an oxetane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester typically involves the esterification of 4-bromobutanoic acid with (3-methyl-3-oxetanyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic substitution: Formation of substituted butanoic acid esters.
Oxidation: Formation of 4-bromobutanoic acid or other oxidized products.
Reduction: Formation of (3-methyl-3-oxetanyl)methanol.
科学的研究の応用
Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other transformations. The oxetane ring can open under certain conditions, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
Butanoic acid, 3-methyl-: A similar compound with a methyl group instead of a bromine atom.
Butanoic acid, 3-hydroxy-3-methyl-, methyl ester: Contains a hydroxy group and a methyl ester.
Methyl acetoacetate: An ester with a similar carbon backbone but different functional groups.
特性
CAS番号 |
89276-32-4 |
|---|---|
分子式 |
C9H15BrO3 |
分子量 |
251.12 g/mol |
IUPAC名 |
(3-methyloxetan-3-yl)methyl 4-bromobutanoate |
InChI |
InChI=1S/C9H15BrO3/c1-9(5-12-6-9)7-13-8(11)3-2-4-10/h2-7H2,1H3 |
InChIキー |
HNBIFGQREYPHMU-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)COC(=O)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


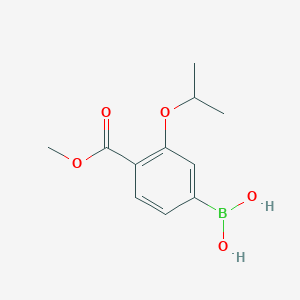
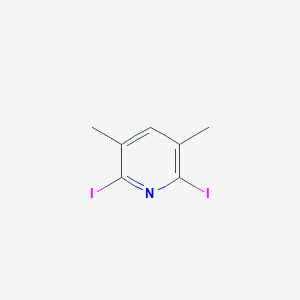
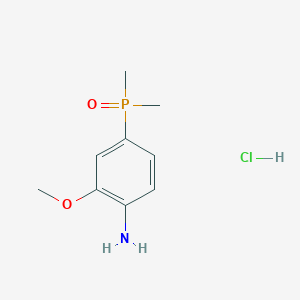
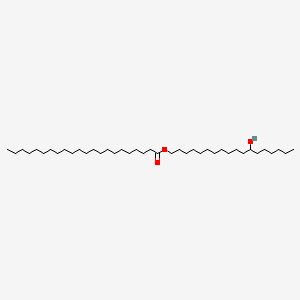
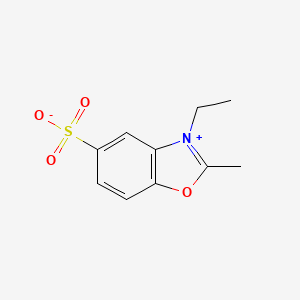
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
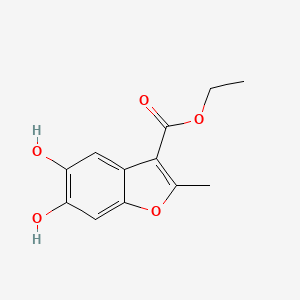
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
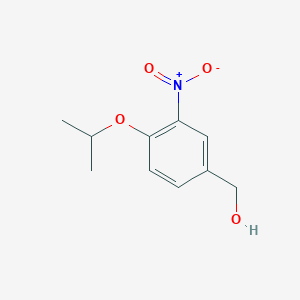
![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
